molecular formula C10H6ClKN2O3 B2623913 Potassium 2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]acetate CAS No. 1311317-99-3

Potassium 2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]acetate

Cat. No.: B2623913
CAS No.: 1311317-99-3
M. Wt: 276.72
InChI Key: HATNRTOFVDTLFW-UHFFFAOYSA-M
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Description

Potassium 2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]acetate is a chemical compound with the molecular formula C10H6ClKN2O3 It is a derivative of oxadiazole, a heterocyclic compound containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]acetate typically involves the reaction of 2-chlorobenzohydrazide with glyoxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the oxadiazole ring. The final step involves the neutralization of the reaction mixture with potassium hydroxide (KOH) to yield the potassium salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Potassium 2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxadiazole N-oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxadiazole N-oxides.

    Reduction: Formation of reduced heterocyclic compounds.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Potassium 2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Potassium 2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]acetate involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Potassium 2-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]acetate
  • Potassium 2-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]acetate
  • Potassium 2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]acetate

Uniqueness

Potassium 2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]acetate is unique due to the presence of the chlorine atom in the phenyl ring, which can influence its reactivity and biological activity. The chlorine atom can participate in various chemical reactions, making the compound versatile for different applications.

Properties

IUPAC Name

potassium;2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O3.K/c11-7-4-2-1-3-6(7)10-12-8(16-13-10)5-9(14)15;/h1-4H,5H2,(H,14,15);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HATNRTOFVDTLFW-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)CC(=O)[O-])Cl.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClKN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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